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Compound of Interest |

Compound Name: 4-(Methoxymethyl)-2-methylaniline
CAS No.: 1894738-05-6
Cat. No.: B2464599
Get Quote
. J

CAS: 1894738-05-6 (Note: Distinct from 4-methoxy-2-methylaniline/m-cresidine, CAS 102-50-
1) Molecular Formula: CO9H13NO Molecular Weight: 151.21 g/mol Class: Functionalized Aniline
Building Block / Bioisostere Fragment[1][2]

Executive Summary & Medicinal Chemistry Context

4-(Methoxymethyl)-2-methylaniline is a high-value building block in Fragment-Based Drug
Discovery (FBDD) and Lead Optimization.[1][2] Unlike simple anilines, this molecule offers a
dual-modality advantage: the 2-methyl group provides conformational control (ortho-effect),
while the 4-methoxymethyl group acts as a non-classical bioisostere for ethyl or hydroxymethyl
moieties.[1][2]

The "Magic Ether" Effect in SAR

In Structure-Activity Relationship (SAR) studies, the methoxymethyl group serves as a critical
probe. It balances lipophilicity and polarity:

» vs. Ethyl Group: The oxygen atom acts as a hydrogen bond acceptor (HBA) without
significantly altering the steric volume, potentially picking up interactions with backbone
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amides in the binding pocket.

» vs. Hydroxymethyl Group: It caps the polar hydroxyl, improving membrane permeability
(LogP) and preventing non-specific binding, while retaining the dipole.

Conformational Restriction

The 2-methyl substituent is not merely for filling space.[1][2] In biaryl systems (e.g., when
coupled to a kinase hinge binder), this ortho-methyl group forces the aniline ring to twist out of
planarity relative to the amide/heterocycle bond. This "atropisomer-like" twist often improves
selectivity by minimizing the entropic penalty of binding to restricted pockets.

Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (Sterically
Hindered)

Challenge: The 2-methyl group creates steric hindrance around the aniline nitrogen,
significantly reducing nucleophilicity compared to unsubstituted anilines. Standard EDC/HOBt
protocols often result in low yields or incomplete conversion.[2] Solution: Use of high-activity
coupling agents (HATU) with controlled heating, or conversion to the acid chloride.[2]

Materials
¢ Amine: 4-(Methoxymethyl)-2-methylaniline (1.0 equiv)[1][2]

Carboxylic Acid: Target Scaffold (1.0 equiv)

Coupling Agent: HATU (1.2 equiv)[1][2]

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

Solvent: Anhydrous DMF or NMP[2]

Step-by-Step Methodology

 Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[2] Stir at Room Temperature (RT) for 15
minutes to generate the active ester.[2]
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« Addition: Add 4-(Methoxymethyl)-2-methylaniline (1.0 equiv) followed by the remaining
DIPEA (1.5 equiv).

e Reaction:
o Standard: Stir at RT for 4-16 hours.[2]

o Stubborn Substrates: If conversion is <50% by LCMS after 4 hours, heat to 50°C.[2] The
2-methyl steric bulk often requires thermal energy to overcome the activation barrier.

o Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x1), and brine (x1).
Dry over Na2S04.[2]

« Purification: Flash column chromatography (Hexane/EtOAC).

Critical Note: Avoid using acid chlorides if the scaffold contains acid-sensitive protecting
groups.[2] However, if the scaffold is robust, the Acid Chloride method (SOCI2 generation) is
superior for this specific aniline.

Protocol B: Buchwald-Hartwig Cross-Coupling[1][2]

Challenge: Ortho-substituted anilines are prone to slow oxidative addition or reductive
elimination issues in Pd-catalyzed cycles. Solution: Utilization of dialkylbiaryl phosphine ligands
(e.g., XPhos, BrettPhos) which form a bulky, electron-rich catalytic pocket that facilitates
coupling of hindered amines.[1]

Materials
e Amine: 4-(Methoxymethyl)-2-methylaniline (1.2 equiv)[1][2]

Aryl Halide: Ar-Br or Ar-ClI (1.0 equiv)[1][2]

Catalyst Source: Pd2(dba)3 (2—-5 mol%)[1][2]

Ligand: XPhos (for general aryl halides) or BrettPhos (for challenging/electron-rich aryl
halides) (4-10 mol%)[1][2]

Base: Cs2C0O3 (2.0 equiv) or NaOtBu (1.5 equiv)[1][2]
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e Solvent: Toluene or 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology

 Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.
o Solvent Degassing: Sparge Toluene/Dioxane with Argon for 15 minutes.

o Catalyst Pre-complexation: Add Pd2(dba)3 and Ligand to the vial.[2] Add 1/3 of the solvent
volume. Stir at RT for 5 minutes (solution often changes color, indicating active catalyst
formation).

e Substrate Addition: Add the Aryl Halide, 4-(Methoxymethyl)-2-methylaniline, and Base.[1]
[2] Add remaining solvent.[2]

¢ Reaction: Seal the vial and heat to 100°C for 12—18 hours.

o Optimization: For extremely hindered partners, use t-BuOH as a co-solvent (1:5 ratio with
Toluene) to assist proton transfer steps.[1][2]

« Filtration: Cool to RT, filter through a Celite pad (eluting with EtOAC).

Purification: Concentrate and purify via silica gel chromatography.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for incorporating this building block into a
drug scaffold.
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Start: 4-(Methoxymethyl)-2-methylaniline

Target Scaffold Functional Group?

Electrophile Type \ Electrophile Type

Carboxylic Acid Aryl Halide
(R-COOH) (R-Br / R-CI)
Activation Catalysis
Protocol A: Amide Coupling Protocol B: Buchwald-Hartwig
(HATU/DIPEA @ 50°C) (Pd2(dba)3 / XPhos)

Product: Ortho-Twisted Amide Product: N-Aryl Aniline
(Conformational Lock) (Kinase Hinge Binder)

Click to download full resolution via product page

Caption: Synthetic decision tree for incorporating 4-(Methoxymethyl)-2-methylaniline based
on scaffold electrophilicity.

Physicochemical Data Summary
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Implication for Drug

Property Value .

Design

Moderate lipophilicity; good for
LogP (Calc) ~1.8 CNS penetration or oral

bioavailability.[1][2]

Primary handle for coupling;
H-Bond Donors 1 (NH2) becomes 0 or 1 after
derivatization.[1][2]

The ether oxygen acts as a
H-Bond Acceptors 2 (N, O) weak acceptor in the binding
pocket.[2]

Lower than unsubstituted

aniline due to inductive effect
pKa (Aniline) ~4.0-4.5 of the ether; less likely to be

protonated at physiological pH.

[2]

Methoxymethyl group allows
Rotatable Bonds 2 ) ] i
for induced fit adjustments.[2]
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& Development, 20(2), 140-177.[2] (Protocols for hindered amide couplings).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. 4-Methoxy-2-methylaniline - High purity | EN [georganics.sk]

o 2. 4-(Methoxymethyl)-2-methylaniline | COH13NO | CID 117220593 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Technical Application Guide: 4-(Methoxymethyl)-2-
methylaniline[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2464599/docs#technical-application-guide-4-
methoxymethyl-2-methylaniline-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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